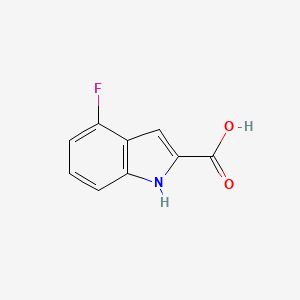

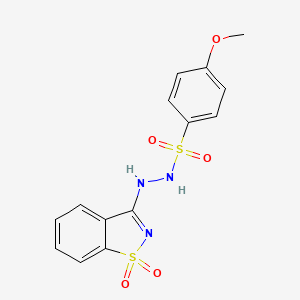

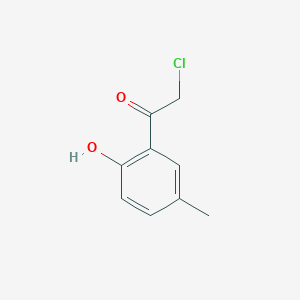

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide" is a derivative of benzisothiazol, which is a class of compounds known for their biological activities. The structure of this compound suggests it may have potential applications in pharmaceuticals, particularly due to the presence of the sulfonohydrazide group, which is often associated with antimicrobial properties.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, including N-alkylation, ring expansion, and hydrazinolysis. For instance, a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion and hydrazinolysis . This method could potentially be adapted for the synthesis of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide" by altering the benzaldehydes used in the final step.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, a related compound with a thiazol moiety was characterized using X-ray single crystal diffraction, which revealed the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) and other computational methods are also employed to optimize the molecular geometry and compare it with experimental data. These techniques could be applied to analyze the molecular structure of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on similar molecules. For instance, Schiff bases derived from hydrazides exhibit tautomerism, which is a form of chemical reactivity where a proton transfer occurs between different atoms within the molecule . This tautomerism can lead to photochromic and thermochromic properties, which might also be expected in "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized using spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy. For example, Schiff bases have been characterized by their IR, 1H NMR, and 13C NMR spectra . Theoretical calculations, such as those determining vibrational frequencies and molecular electrostatic potential (MEP) distributions, are also valuable for understanding the properties of the compound . These methods would be relevant for analyzing the physical and chemical properties of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis in Antimicrobial Agents

Compounds similar to N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide have been synthesized using microwave-assisted methods. These compounds exhibit moderate to significant antimicrobial activities, particularly against bacterial and fungal strains. The study highlights that compounds with greater lipophilicity, like N-methyl analogs, demonstrate higher antibacterial activities (Ahmad et al., 2011).

Synthesis and Structural Characterization

The synthesis and characterization of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which bear structural similarities to the compound , have been explored. These synthesized compounds were preliminarily evaluated for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).

Schiff Base Compounds

Schiff base compounds derived from N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide analogs have been synthesized and characterized. They showed significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds also demonstrated effective interaction with Salmon sperm DNA, indicating potential for DNA-binding applications (Sirajuddin et al., 2013).

Crystal Structure Analysis

Research into the crystal structure of related compounds has provided insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in various fields of research (تحریری et al., 2018).

Electrochemical Properties

Studies have been conducted on the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines that include derivatives of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide. Such research is significant for understanding the redox behavior of these compounds in various chemical reactions (Kantekin et al., 2015).

Ligand Synthesis for Metal Coordination

The synthesis of novel benzisothiazole-tetrazolyl derivatives, including N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide derivatives, has been explored for their potential application as nitrogen ligands in metal coordination. This application is important in the field of catalysis and material science (Frija et al., 2009).

Propiedades

IUPAC Name |

N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S2/c1-22-10-6-8-11(9-7-10)23(18,19)17-15-14-12-4-2-3-5-13(12)24(20,21)16-14/h2-9,17H,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXJTKMCUNVJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)

![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)